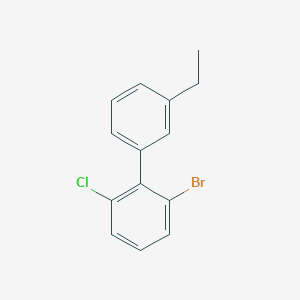
2-Bromo-6-chloro-3'-ethylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-chloro-3’-ethylbiphenyl is an organic compound with the molecular formula C14H12BrCl. It is a biphenyl derivative, characterized by the presence of bromine, chlorine, and ethyl substituents on the biphenyl structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-3’-ethylbiphenyl typically involves the bromination and chlorination of biphenyl derivatives. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a bromo-substituted biphenyl with a chloro-substituted biphenyl under palladium-catalyzed conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction conditions are typically mild, with temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of 2-Bromo-6-chloro-3’-ethylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-chloro-3’-ethylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form biphenyl derivatives with additional oxygen-containing functional groups. Reduction reactions can remove halogen atoms, leading to the formation of simpler biphenyl derivatives.
Coupling Reactions: The compound can participate in further coupling reactions, such as the Heck reaction, to form more complex biphenyl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, such as hydroxylated biphenyls, alkylated biphenyls, and biphenyls with different halogen substituents.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-chloro-3’-ethylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-chloro-3’-ethylbiphenyl involves its interaction with molecular targets, such as enzymes and receptors. The presence of bromine and chlorine atoms allows the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The ethyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-6-chloro-3’-methylbiphenyl
- 2-Bromo-6-chloro-3’-propylbiphenyl
- 2-Bromo-6-chloro-3’-isopropylbiphenyl
Uniqueness
2-Bromo-6-chloro-3’-ethylbiphenyl is unique due to the specific combination of bromine, chlorine, and ethyl substituents on the biphenyl structure. This combination imparts distinct chemical and physical properties, such as reactivity and solubility, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H12BrCl |
|---|---|
Molekulargewicht |
295.60 g/mol |
IUPAC-Name |
1-bromo-3-chloro-2-(3-ethylphenyl)benzene |
InChI |
InChI=1S/C14H12BrCl/c1-2-10-5-3-6-11(9-10)14-12(15)7-4-8-13(14)16/h3-9H,2H2,1H3 |
InChI-Schlüssel |
WHZPNAMKTKEGRN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)C2=C(C=CC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



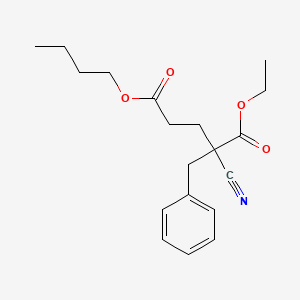
![2,4-Dichloro-N-[2-(3-methylthiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12626924.png)
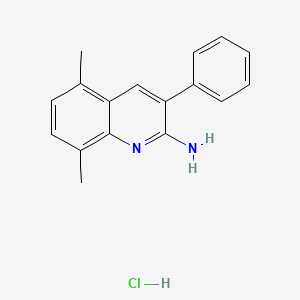

![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
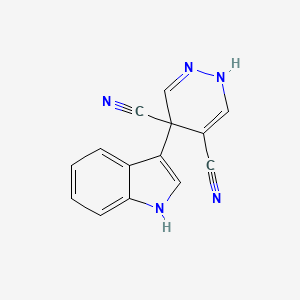
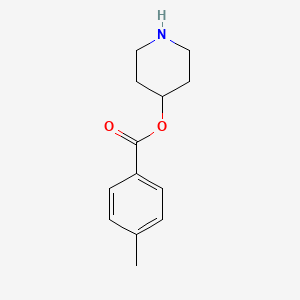
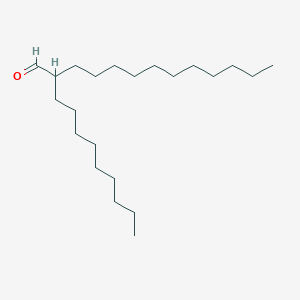

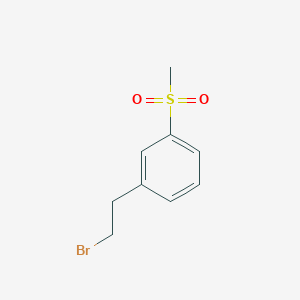
![8-(4-Chlorophenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12626964.png)
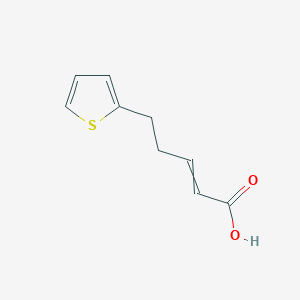
![(Furan-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12626983.png)
